molecular formula C14H14N2O3S B4104102 2-(benzylsulfonyl)-N-2-pyridinylacetamide

2-(benzylsulfonyl)-N-2-pyridinylacetamide

Cat. No. B4104102
M. Wt: 290.34 g/mol
InChI Key: DONKFSQFIKVEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfonyl)-N-2-pyridinylacetamide, also known as BPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in various areas of research, including cancer treatment, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-2-pyridinylacetamide in cancer cells involves the inhibition of histone deacetylase (HDAC) activity. HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has been shown to inhibit HDAC activity, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-2-pyridinylacetamide has been found to have a range of biochemical and physiological effects beyond its anti-cancer activity. Studies have shown that 2-(benzylsulfonyl)-N-2-pyridinylacetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has also been found to have neuroprotective effects, with studies showing that it can protect against neuronal damage and cognitive impairment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylsulfonyl)-N-2-pyridinylacetamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-(benzylsulfonyl)-N-2-pyridinylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(benzylsulfonyl)-N-2-pyridinylacetamide. One area of interest is the development of 2-(benzylsulfonyl)-N-2-pyridinylacetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(benzylsulfonyl)-N-2-pyridinylacetamide's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfonyl)-N-2-pyridinylacetamide and its effects on various biological pathways.

Scientific Research Applications

2-(benzylsulfonyl)-N-2-pyridinylacetamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 2-(benzylsulfonyl)-N-2-pyridinylacetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

properties

IUPAC Name

2-benzylsulfonyl-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-14(16-13-8-4-5-9-15-13)11-20(18,19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONKFSQFIKVEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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